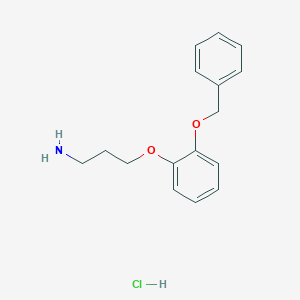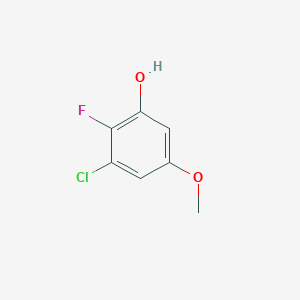
4'-Bromo-2-methoxy-5-(trifluoromethyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to the biphenyl structure. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:
Methoxylation: The methoxy group can be introduced via nucleophilic substitution using methanol or a methoxide ion.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.
Reduction: Reduction reactions may target the bromine atom or the biphenyl core.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or electrophiles like alkyl halides.
Major Products:
Oxidation: Products may include aldehydes, ketones, or carboxylic acids.
Reduction: Products may include dehalogenated biphenyls or reduced methoxy derivatives.
Substitution: Products depend on the substituent introduced, such as alkylated or arylated biphenyls.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis to create more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential lead compound for drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparación Con Compuestos Similares
- 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
- 4-Bromo-2-methoxy-5-(trifluoromethyl)phenylboronic acid
- 4-Bromo-2-methoxy-5-(trifluoromethyl)pyridine
Comparison:
- Structural Differences: The position of the bromine, methoxy, and trifluoromethyl groups can vary, leading to differences in chemical reactivity and physical properties.
- Unique Features: 4’-Bromo-2-methoxy-5-(trifluoromethyl)-1,1’-biphenyl is unique due to its specific substitution pattern on the biphenyl core, which can influence its interaction with other molecules and its overall stability.
Propiedades
Fórmula molecular |
C14H10BrF3O |
|---|---|
Peso molecular |
331.13 g/mol |
Nombre IUPAC |
2-(4-bromophenyl)-1-methoxy-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H10BrF3O/c1-19-13-7-4-10(14(16,17)18)8-12(13)9-2-5-11(15)6-3-9/h2-8H,1H3 |
Clave InChI |
UCQKRUFIVSPTJP-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-[2-[(cyclopropylmethylamino)methyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B14772257.png)
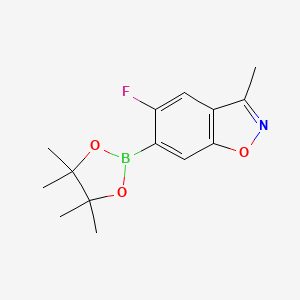
![2-Deoxy-D-glucose-[1,2,3H(N)]](/img/structure/B14772267.png)
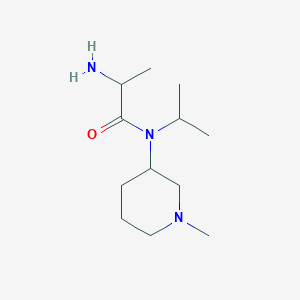
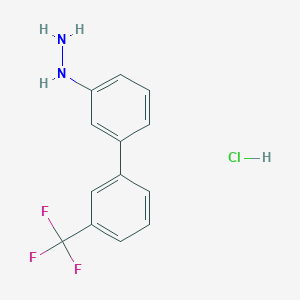




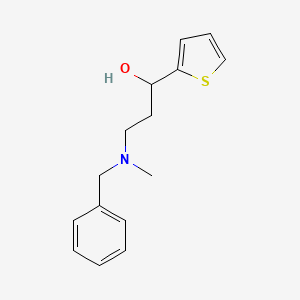
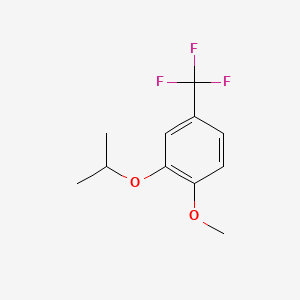
![4-chloro-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B14772329.png)
